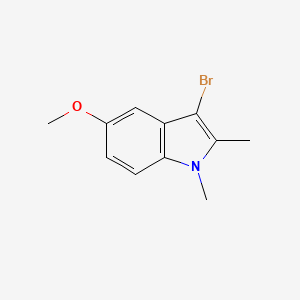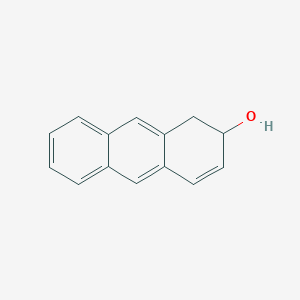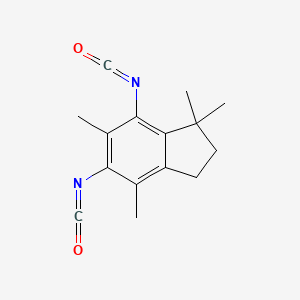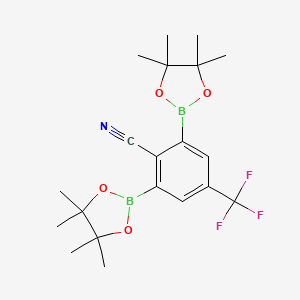![molecular formula C10H12BrNO3S B12544027 Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- CAS No. 144150-86-7](/img/structure/B12544027.png)
Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-: is a chemical compound with the molecular formula C10H12BrNO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of other chemical compounds and is also explored for its biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 4-methylbenzylamine with 3-bromopropionyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and minimize impurities. The process involves the use of specialized equipment to handle the reagents and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions: Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amides or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Chemistry: In chemistry, Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is explored for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: In medicine, the compound is investigated for its potential use in drug development. Its unique chemical structure makes it a candidate for the development of new pharmaceuticals.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Propanamide, 2-bromo-N-(4-fluoro-3-methylphenyl)-: This compound has a similar structure but with a fluorine atom instead of a methyl group.
N-(3-Bromo-2-methylphenyl)propanamide: This compound differs in the position of the bromine and methyl groups.
Propanamide, 2-bromo-2-methyl-N-[4-(trifluoromethyl)phenyl]-: This compound has a trifluoromethyl group instead of a methyl group.
Uniqueness: Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern and the presence of the sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
144150-86-7 |
|---|---|
Molecular Formula |
C10H12BrNO3S |
Molecular Weight |
306.18 g/mol |
IUPAC Name |
3-bromo-N-(4-methylphenyl)sulfonylpropanamide |
InChI |
InChI=1S/C10H12BrNO3S/c1-8-2-4-9(5-3-8)16(14,15)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
ALMWLSGNCSIIQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12543948.png)







![4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol](/img/structure/B12543992.png)

![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
![Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane](/img/structure/B12544019.png)
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
